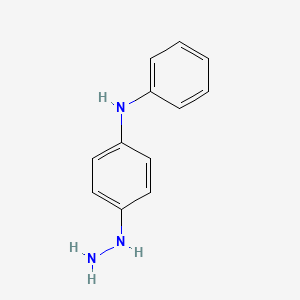![molecular formula C17H11Cl2NO B14347887 2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one CAS No. 90426-92-9](/img/structure/B14347887.png)
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one is an organic compound that features a naphthalene core with a 3,4-dichloroaniline moiety attached via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one typically involves the condensation of 3,4-dichloroaniline with naphthalen-1(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3,4-Dichloroanilino)methylene]-2H-chromene-2,4-dione
- 3-[(3,4-Dichloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness
2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other similar compounds
Propiedades
Número CAS |
90426-92-9 |
|---|---|
Fórmula molecular |
C17H11Cl2NO |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11Cl2NO/c18-15-8-7-13(9-16(15)19)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H |
Clave InChI |
RNVCOPRBUHMLTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)



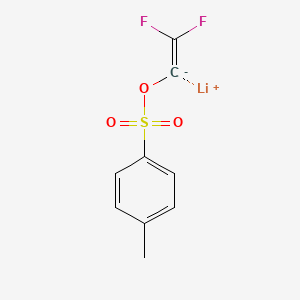


![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
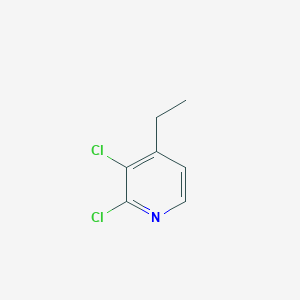
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
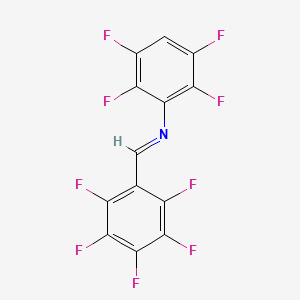
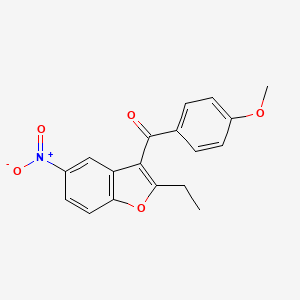
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
